(1,3-Dithiolan-2-yl)acetic acid
Description
Contextual Significance of Dithiolane Systems in Organic Synthesis
Dithiolane systems, such as the 1,3-dithiolane (B1216140) ring found in the title compound, are of considerable importance in organic synthesis. They are most recognized for their role as protecting groups for carbonyl compounds (aldehydes and ketones). organic-chemistry.org This protection is achieved by reacting the carbonyl compound with a 1,2-dithiol, such as ethane-1,2-dithiol, in the presence of an acid catalyst. organic-chemistry.orgchemicalbook.com The resulting dithiolane is stable under a variety of reaction conditions, effectively masking the reactivity of the original carbonyl group. chemicalbook.com Deprotection, to regenerate the carbonyl group, can be accomplished using various reagents, often under specific and sometimes harsh conditions. organic-chemistry.orgasianpubs.org
Beyond their use as protecting groups, dithiolane systems are pivotal in the concept of "umpolung" or polarity inversion. The hydrogen atom on the carbon between the two sulfur atoms (the C-2 position) is acidic and can be removed by a strong base. This creates a nucleophilic acyl anion equivalent, which can then react with various electrophiles. This strategy allows for the formation of carbon-carbon bonds that would otherwise be challenging to synthesize, making dithiolanes versatile intermediates in the construction of complex organic molecules.
Overview of the Carboxylic Acid Functionality in Advanced Chemical Research
The carboxylic acid group (-COOH) is one of the most important functional groups in chemistry, playing a crucial role in a wide array of scientific disciplines. researchgate.netsolubilityofthings.com Its acidic nature, resulting from the ability to donate a proton, is a key characteristic. solubilityofthings.comnumberanalytics.com This acidity, coupled with the capacity to form strong electrostatic interactions and hydrogen bonds, makes the carboxylic acid group a frequent component in the design of new molecules. researchgate.net
In medicinal chemistry, the carboxylic acid moiety is found in a vast number of drugs, including anti-inflammatory agents and antibiotics. researchgate.net Its presence can significantly influence a drug's solubility, bioavailability, and how it interacts with its biological target. numberanalytics.comresearchgate.net The ability to form salts often enhances water solubility, which can be a critical factor for drug delivery. researchgate.net
In materials science, carboxylic acids are fundamental to the synthesis of polymers, such as polyesters and polyamides. The reactivity of the carboxyl group allows for the formation of ester and amide linkages, which are the backbones of many commercially important materials. researchgate.net Furthermore, the ability of carboxylic acids to bind to metal ions is utilized in the development of metal-organic frameworks (MOFs) and as chelating agents for environmental remediation.
Interactive Data Table: Properties of (1,3-Dithiolan-2-yl)acetic acid and Related Compounds
| Compound Name | Molecular Formula | Key Features |
| This compound | C5H8O2S2 | Contains a 1,3-dithiolane ring and a carboxylic acid group. |
| 1,3-Dithiolane | C3H6S2 | The parent five-membered sulfur-containing heterocycle. |
| Acetic acid | C2H4O2 | A simple carboxylic acid. |
| Ethane-1,2-dithiol | C2H6S2 | A common reagent for the formation of 1,3-dithiolanes from carbonyls. |
Research Findings on this compound and its Analogs
Research into compounds containing the 1,3-dithiolane scaffold has yielded a variety of bioactive molecules. For instance, derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol have been investigated as tyrosinase inhibitors with potential applications in regulating melanin (B1238610) production. nih.gov The versatility of the dithiolane ring is further highlighted by its incorporation into M2 receptor antagonists, cannabinoid CB1 receptor ligands, and dihydrofolate reductase inhibitors. nih.gov
The synthesis of functionalized dithiolanes is an active area of research. Methods have been developed for the one-step synthesis of diversely substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. rsc.org Additionally, new aromatic derivatives containing the 1,3-dithiolane ether and benzyloximino moieties have been synthesized for studies as ligands. chemrxiv.orgchemrxiv.org The synthesis of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key intermediate for dithiolane-based biologically active compounds, has also been reported. nih.gov
While specific research detailing the direct applications of this compound is not extensively documented in the provided results, its structure suggests its potential as a bifunctional building block. The carboxylic acid handle allows for derivatization through esterification or amidation, while the dithiolane moiety can be used as a masked aldehyde or for its inherent biological properties. For example, a related compound, [4-(1,3-Dithiolan-2-yl)phenoxy]acetic acid, is available from chemical suppliers, indicating its use in further synthetic applications. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O2S2 |
|---|---|
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)acetic acid |
InChI |
InChI=1S/C5H8O2S2/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7) |
InChI Key |
SOJVTZZXYYBNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dithiolan 2 Yl Acetic Acid
Established Synthetic Pathways for 1,3-Dithiolane (B1216140) Ring Formation
The formation of the 1,3-dithiolane ring is a cornerstone of the synthesis of (1,3-dithiolan-2-yl)acetic acid. This heterocyclic system is typically assembled through the reaction of a suitable dithiolic compound with a carbonyl-containing precursor.
Cyclization Reactions involving Dithiols and Aldehydes/Ketones
The most prevalent method for constructing the 1,3-dithiolane ring involves the acid-catalyzed cyclization of ethane-1,2-dithiol with an aldehyde or ketone. organic-chemistry.orgchemicalbook.com This reaction is a form of thioacetalization, where the carbonyl group is protected as a dithioacetal. asianpubs.orguwindsor.ca A variety of Brønsted and Lewis acids can be employed as catalysts to facilitate this transformation. organic-chemistry.org For instance, catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), praseodymium triflate, and even acidic ionic liquids have been shown to be effective. chemicalbook.com The reaction is often carried out under solvent-free conditions, highlighting a green chemistry approach. chemicalbook.com
The choice of catalyst can be crucial for achieving high yields and chemoselectivity, especially when dealing with substrates bearing multiple functional groups. organic-chemistry.org For example, yttrium triflate has been used for the highly chemoselective protection of aldehydes over ketones. organic-chemistry.org Similarly, tungstophosphoric acid has demonstrated high selectivity in the thioacetalization of various carbonyl compounds. organic-chemistry.org
| Catalyst | Substrate Scope | Conditions | Key Advantages |
| Perchloric acid on silica gel | Aldehydes, Ketones | Solvent-free, Room temperature | Reusable catalyst, Efficient |
| Praseodymium triflate | Aldehydes | - | Recyclable catalyst, Chemoselective |
| Yttrium triflate | Aldehydes | - | Highly chemoselective for aldehydes |
| Tungstophosphoric acid | Aldehydes, Ketones | Solvent-free | Highly selective, Good for sterically hindered carbonyls |
| Iodine | Aldehydes, Ketones | Mild conditions | - |
Methods Utilizing Epoxides
An alternative strategy for the formation of the 1,3-dithiolane ring involves the use of epoxides as the two-carbon source. The reaction of an epoxide with a dithiol can lead to the formation of the dithiolane ring system. For instance, the reaction of chiral epoxides with 2-lithio-1,3-dithiane derivatives has been employed in the synthesis of complex natural products. uwindsor.ca Furthermore, the reaction of various oxiranes with carbon disulfide under high pressure has been shown to produce 1,3-dithiolan-2-ones as the main products. researchgate.net
Strategies for Introducing the Acetic Acid Side Chain
Once the 1,3-dithiolane ring is formed, the next critical step is the introduction of the acetic acid side chain. A common approach involves the use of a precursor that already contains the acetic acid moiety or a group that can be readily converted to it. For example, starting with a dicarbonyl compound where one carbonyl group is protected as a dithiolane allows for the subsequent manipulation of the other carbonyl to form the acetic acid side chain.
Another powerful strategy involves the deprotonation of the C2 position of the 1,3-dithiolane ring using a strong base like n-butyllithium to form a carbanion. youtube.com This nucleophilic carbon can then react with an electrophile containing the acetic acid synthon, such as an α-haloacetate. This "umpolung" or reversal of polarity at the carbonyl carbon is a key feature of dithiane and dithiolane chemistry, allowing for the formation of carbon-carbon bonds that would otherwise be challenging. youtube.com
Convergent and Divergent Synthesis Approaches
Both convergent and divergent synthetic strategies can be applied to the synthesis of this compound and its analogs.
In contrast, a divergent synthesis starts from a common intermediate, in this case, a pre-formed this compound core or a suitable precursor. wikipedia.org This central molecule can then be subjected to a variety of reactions to generate a library of structurally related compounds. wikipedia.orgresearchgate.net This strategy is particularly valuable in drug discovery and materials science for exploring structure-activity relationships. researchgate.net For instance, a common late-stage pluripotent intermediate can be used to synthesize a family of natural products. researchgate.net
Stereoselective Synthesis of this compound and its Precursors
When the substituents on the 1,3-dithiolane ring or the acetic acid side chain create stereocenters, stereoselective synthesis becomes crucial. The introduction of a stereogenic center at position 4 of the dithiolane ring, for example, necessitates the separation and characterization of the resulting stereoisomers. nih.gov
Enantioselective synthesis can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the reaction of 2-lithio-1,3-dithiane derivatives with chiral epoxides has been a successful strategy for constructing chiral centers in natural product synthesis. uwindsor.ca Chiral resolution of racemic mixtures using techniques like enantioselective HPLC is another common approach to obtain enantiopure compounds. nih.gov The absolute configuration of the separated enantiomers can then be determined using methods like X-ray diffraction analysis. nih.gov
Role of Protecting Group Chemistry in Dithiolane Synthesis, including Deprotection Strategies
The 1,3-dithiolane group itself is widely used as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. asianpubs.orguwindsor.ca This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl group.
However, the removal of the dithiolane protecting group, known as deprotection or dethioacetalization, is a critical step to regenerate the carbonyl functionality. organic-chemistry.org While traditionally requiring harsh conditions and toxic reagents like mercury(II) salts, milder and more environmentally friendly methods have been developed. asianpubs.orgnih.gov
| Deprotection Reagent/Method | Conditions | Key Features |
| Mercury(II) nitrate (B79036) trihydrate | Solid-state, solvent-free | Fast reaction times, excellent yields |
| Polyphosphoric acid and acetic acid | Mild temperature | Simple, convenient, inexpensive |
| Hydrogen peroxide with iodine catalyst | Aqueous micellar system | Green, neutral conditions, tolerates various functional groups |
| o-Iodoxybenzoic acid (IBX) with β-cyclodextrin | Water, neutral, room temperature | Mild, chemoselective |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile-water | Efficient for many 1,3-dithianes |
Chemical Reactivity and Transformation Mechanisms of 1,3 Dithiolan 2 Yl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group, -COOH, is a versatile functional group that readily participates in a variety of reactions, including nucleophilic acyl substitution, esterification, amidation, reduction, and oxidation.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. libretexts.orgyoutube.com The stability of this intermediate and the nature of the leaving group influence the reaction's feasibility. For a reaction to be favorable, the incoming nucleophile should be a stronger base than the leaving group. masterorganicchemistry.com
In the context of (1,3-Dithiolan-2-yl)acetic acid, the reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is significantly more electrophilic and readily reacts with a wide range of nucleophiles. libretexts.orguomustansiriyah.edu.iq
Esterification and Amidation Processes
Esterification: The conversion of this compound to its corresponding esters is a common transformation. rug.nl The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgrug.nl The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. libretexts.org This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used or water is removed as it is formed. libretexts.orglibretexts.org
| Reactant | Reagent | Catalyst | Product |
| This compound | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Corresponding Ester |
Amidation: this compound can be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. uomustansiriyah.edu.iq Direct reaction is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive form. libretexts.orgmdpi.com A widely used method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. libretexts.org Alternatively, converting the carboxylic acid to its acid chloride provides a highly effective route to amides upon reaction with amines. uomustansiriyah.edu.iq
| Reactant | Reagent | Coupling Agent (optional) | Product |
| This compound | Ammonia or Amine (RNH₂ or R₂NH) | DCC, EDC | Corresponding Amide |
Reduction of the Carboxyl Group
The carboxyl group of this compound can be reduced to a primary alcohol. wikipedia.org Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemistrysteps.comlibretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.comlibretexts.orgchemguide.co.uk It is generally not possible to isolate the aldehyde intermediate when using powerful reducing agents like LiAlH₄. libretexts.orgchemguide.co.uk
Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is typically not strong enough to reduce carboxylic acids. chemistrysteps.comyoutube.comkhanacademy.org However, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is a selective reagent that can reduce carboxylic acids to primary alcohols, sometimes in the presence of other reducible functional groups like ketones. youtube.comkhanacademy.org
| Reducing Agent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, non-selective reducing agent. chemistrysteps.comlibretexts.orglibretexts.orgchemguide.co.uk |
| Borane (BH₃·THF) | Primary Alcohol | More selective than LiAlH₄. youtube.comkhanacademy.org |
| Sodium Borohydride (NaBH₄) | No reaction | Not strong enough to reduce carboxylic acids. chemistrysteps.comyoutube.comkhanacademy.org |
Oxidation of the Carboxyl Group
The carboxyl group is already in a high oxidation state. libretexts.org Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org The specific products of such reactions depend on the oxidizing agent and the reaction conditions. For instance, the Hunsdiecker reaction, which involves the treatment of the silver salt of a carboxylic acid with bromine, results in an alkyl bromide with the loss of one carbon atom as CO₂. libretexts.org
Reactivity Profile of the 1,3-Dithiolane (B1216140) Ring
The 1,3-dithiolane ring is a stable heterocyclic system, often employed as a protecting group for aldehydes and ketones due to its resistance to a variety of reagents. wikipedia.orgorganic-chemistry.org However, the sulfur atoms within the ring possess lone pairs of electrons, making them nucleophilic and susceptible to attack by electrophiles.
Electrophilic and Nucleophilic Attack on Sulfur Atoms
Electrophilic Attack on Sulfur: The sulfur atoms in the 1,3-dithiolane ring are nucleophilic due to their lone pairs of electrons and can react with electrophiles. libretexts.orglibretexts.org For example, sulfides can be alkylated by alkyl halides to form sulfonium (B1226848) salts. libretexts.org Oxidation of the sulfur atoms is also a common reaction. Mild oxidizing agents can convert the dithiolane to a monosulfoxide or a disulfoxide. libretexts.orgchemicalbook.com Microbial oxidation can even proceed with high enantiomeric excess. chemicalbook.com Stronger oxidizing agents can lead to the cleavage of the dithiolane ring.
Nucleophilic Attack on Sulfur: While less common for simple dithiolanes, under certain conditions, the sulfur atoms can be subject to nucleophilic attack, particularly when activated. rsc.orgacsgcipr.org For instance, reactions with certain organometallic reagents can lead to ring-opening of the 1,3-dithiolane. wikipedia.orgthieme-connect.com The sulfur atoms themselves can act as electrophiles if they are part of a suitable leaving group, a concept known as umpolung or reverse polarity. acsgcipr.orgrsc.org This allows for the formation of new carbon-sulfur bonds where the sulfur atom is the electrophilic partner in the reaction. acsgcipr.org
The reactivity of the sulfur atoms can also be influenced by the substituent at the C2 position. The presence of the acetic acid moiety can potentially influence the electronic properties of the dithiolane ring, though in most synthetic applications, the two functional groups react independently.
Ring-Opening Reactions
The most common and synthetically useful reactions of the 1,3-dithiolane group are those that cleave the ring structure. These transformations are broadly categorized as deprotection (hydrolytic cleavage) to reveal the parent carbonyl compound or reductive desulfurization to yield the corresponding methylene (B1212753) group.
Hydrolytic Cleavage (Deprotection)
The 1,3-dithiolane moiety in this compound serves as a protective group for a β-keto group. Regeneration of this keto group, yielding 3-oxobutanoic acid, requires cleavage of the C-S bonds. This deprotection is typically achieved under oxidative or acidic conditions, as dithiolanes are generally stable to basic conditions. organic-chemistry.org A variety of reagents have been developed for this transformation, often requiring specific conditions to handle the stability of the dithiolane ring. chemicalbook.com
Common methods for the deprotection of 1,3-dithiolanes include the use of metal-based reagents, such as those containing Hg(II), Cu(II), or Tl(III), or non-metal-based oxidative systems. chemicalbook.comacs.org For instance, reagents like N-halosuccinimides in aqueous systems can facilitate this oxidative hydrolysis. acs.org The choice of reagent is crucial to ensure compatibility with other functional groups in the molecule.
Selected Reagents for Dithiolane Deprotection
| Reagent Class | Specific Reagent(s) | General Conditions | Reference |
|---|---|---|---|
| Mercury Salts | HgCl2/CdCO3, Hg(II) nitrate (B79036) | Aqueous organic solvent | chemicalbook.com |
| Copper Salts | CuCl2-adsorbed silica (B1680970) gel | Solvent, often with heating | chemicalbook.com |
| Oxidative Agents | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Aqueous acetone (B3395972) or other solvent mixtures | chemicalbook.comacs.org |
| Iodine-based | o-Iodoxybenzoic acid (IBX) | Water, room temperature | organic-chemistry.org |
| Photochemical | Sensitizer (B1316253) (e.g., thiapyrylium), light (e.g., λ = 350 nm) | Acetonitrile, requires oxygen | researchgate.net |
Reductive Desulfurization
Alternatively, the dithiolane ring can be completely removed and replaced with two hydrogen atoms through reductive desulfurization. This reaction converts the protected carbonyl function into a methylene group. Applying this to this compound would yield butanoic acid. The classic reagent for this transformation is Raney Nickel (Ra-Ni), which is highly effective but can sometimes be pyrophoric. More recent developments include metal-free approaches, such as using a catalytic amount of a phosphite (B83602) like trimethyl phosphite with a stoichiometric silane (B1218182) reductant. nih.gov This method proceeds via a radical mechanism and is tolerant of many common functional groups. nih.gov
Transformations of the Dithiolane System under Various Conditions
The sulfur atoms of the dithiolane ring are susceptible to oxidation, yielding sulfoxides and subsequently sulfones. These transformations alter the electronic properties and steric bulk of the ring and can be performed with a degree of selectivity.
The oxidation of sulfides to sulfoxides is a common transformation, and numerous reagents are available. organic-chemistry.org For a substrate like this compound, a key challenge is achieving selective mono-oxidation to the sulfoxide (B87167) without over-oxidation to the sulfone. The use of one equivalent of an oxidizing agent under controlled temperature is typical. A combination of hydrogen peroxide with glacial acetic acid is an effective, environmentally benign ("green") system for the selective oxidation of sulfides to sulfoxides under mild, transition-metal-free conditions. nih.gov Further oxidation to the disulfone can be achieved by using an excess of the oxidizing agent and/or more forcing conditions. For example, using urea-hydrogen peroxide (UHP) in acetic acid allows for controlled oxidation: 1.5 equivalents of UHP at 60 °C selectively yields the sulfoxide, while 2.5 equivalents at 80 °C produces the sulfone. beilstein-journals.org
Microbial oxidation can also be employed to produce 1,3-dithiolane-1-oxides, often with high enantiomeric excess. chemicalbook.com
Conditions for the Oxidation of Dithiolanes
| Target Product | Reagent(s) | Conditions | Reference |
|---|---|---|---|
| Mono-sulfoxide | H2O2 / Acetic Acid | Room temperature | nih.gov |
| Mono-sulfoxide | Urea-Hydrogen Peroxide (1.5 equiv) | Acetic acid, 60 °C | beilstein-journals.org |
| Di-sulfone | Urea-Hydrogen Peroxide (2.5 equiv) | Acetic acid, 80 °C | beilstein-journals.org |
| Mono-sulfoxide | t-BuOOH / Cp2TiCl2 | Diastereoselective oxidation | chemicalbook.com |
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the fundamental reactions of the dithiolane ring is crucial for controlling reaction outcomes.
Mechanism of Acid-Catalyzed Hydrolysis
The deprotection of a 1,3-dithiolane back to its carbonyl precursor under acidic aqueous conditions is a multi-step, reversible process. acs.orgyoutube.comkhanacademy.org The generally accepted mechanism proceeds as follows:
Protonation: One of the sulfur atoms of the dithiolane ring acts as a Lewis base and is protonated by an acid catalyst (e.g., H₃O⁺). youtube.com This makes the sulfur a better leaving group.
Ring Opening: The protonated dithiolane undergoes C-S bond cleavage, opening the ring to form a resonance-stabilized carbocation, specifically a sulfenium ion-stabilized carbocation (a thionium (B1214772) ion).
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated hemithioacetal intermediate.
Deprotonation: A water molecule removes a proton from the newly added hydroxyl group, yielding a neutral hemithioacetal.
Second Protonation: The second sulfur atom (now a thiol) is protonated, turning it into a good leaving group.
Elimination: The hydroxyl group forms a double bond with the carbon, expelling the ethanedithiol moiety and forming a protonated carbonyl group.
Final Deprotonation: A final deprotonation step by water yields the neutral carbonyl compound and regenerates the acid catalyst.
Mechanism of Photochemical Deprotection
An alternative deprotection pathway involves photochemistry. In the presence of a suitable sensitizer, such as a thiapyrylium salt, the dithiolane can be cleaved under irradiation. researchgate.netacs.org The mechanism is distinct from the acid-catalyzed pathway:
Excitation and Electron Transfer: The sensitizer absorbs light and is promoted to an excited triplet state. It then accepts an electron from the dithiolane, which is a good electron donor, forming a dithiane radical cation and the sensitizer's radical anion. researchgate.netacs.org
C-S Bond Cleavage: The dithiane radical cation is unstable and undergoes rapid, unimolecular C-S bond fragmentation to form a distonic radical cation. researchgate.netacs.org
Reaction with Superoxide (B77818): The process requires molecular oxygen. The sensitizer radical anion transfers an electron to O₂, forming the superoxide radical anion (O₂⁻•). This superoxide anion is proposed to be the key species that drives the subsequent steps, leading to the formation of the final carbonyl product and sulfur-containing byproducts. researchgate.netacs.org
Mechanism of Oxidation
The oxidation of the thioether groups in the dithiolane ring to sulfoxides typically proceeds via nucleophilic attack of the sulfur atom on the oxidant. When using hydrogen peroxide in acetic acid, it is believed that peracetic acid is formed in situ, which is a more potent oxidant. The sulfur atom's lone pair of electrons attacks the electrophilic outer oxygen of the peracetic acid, leading to the formation of the sulfoxide and acetic acid in a concerted or stepwise process. nih.gov The selectivity for sulfoxide over sulfone is achieved by controlling the stoichiometry of the oxidant and the reaction temperature, as the sulfoxide is less nucleophilic than the starting thioether and thus reacts more slowly with the oxidant. beilstein-journals.org
Derivative Chemistry of 1,3 Dithiolan 2 Yl Acetic Acid
Synthesis of Substituted (1,3-Dithiolan-2-yl)acetic Acid Derivatives
The synthesis of derivatives from this compound can be approached by modifying the dithiolane ring itself, altering the acetic acid side chain, or by incorporating the entire structure into larger heterocyclic systems.
Modification of the Dithiolane Ring
The 1,3-dithiolane (B1216140) ring, while often employed for its stability, can be strategically modified to introduce new functionalities. These modifications can involve substitution on the carbon atoms of the ring or oxidation of the sulfur atoms.
One common approach to creating substituted 1,3-dithiolanes is through the condensation of a substituted 1,2-ethanedithiol (B43112) with an appropriate aldehyde or ketone. wikipedia.orgchemicalbook.com For instance, using a substituted dithiol allows for the introduction of chirality or other functional groups onto the dithiolane ring. nih.gov
Oxidation of the sulfur atoms in the 1,3-dithiolane ring leads to the formation of sulfoxides and sulfones. Microbial oxidation can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical oxidation, for example using t-BuOOH and Cp2TiCl2, can also be employed to diastereoselectively form sulfoxides. chemicalbook.com Further oxidation can yield 1,3-dithiolane-1,3-dioxides. These oxidized species exhibit altered reactivity; for example, the anion of trans-1,3-dithiolane 1,3-dioxide is stable and can react with aldehydes to form secondary alcohols in high yields. acs.org
The dithiolane ring can also undergo cleavage under specific conditions. Reagents such as CuCl2-adsorbed silica (B1680970) gel, thionyl chloride, and N-bromosuccinimide (NBS) in acetone (B3395972) can be used to open the ring and regenerate the parent carbonyl compound. chemicalbook.com Additionally, treatment of 2-aryl-1,3-dithiolanes with a strong base like lithium hexamethyldisilazide (LiHMDS) can induce ring fragmentation to produce aryl-dithiocarboxylates. acs.org
A notable reaction involves the treatment of 2-trimethylsilyl-1,3-dithiolanes with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which leads to a cycloreversion reaction and the formation of tetrasubstituted ethenes. beilstein-journals.org
Table 1: Selected Reactions for Modification of the Dithiolane Ring
| Starting Material | Reagent(s) | Product Type | Reference |
| Aldehyde/Ketone + 1,2-Ethanedithiol | Acid catalyst (e.g., HClO4-SiO2) | 2-Substituted 1,3-Dithiolane | chemicalbook.comorganic-chemistry.org |
| 2-Phenyl-1,3-dithiolane | t-BuOOH, Cp2TiCl2 | 2-Phenyl-1,3-dithiolane-1-oxide | chemicalbook.com |
| trans-1,3-Dithiolane 1,3-dioxide | LiHMDS, then Aldehyde | Secondary alcohol adduct | acs.org |
| 2-Aryl-1,3-dithiolane | LiHMDS | Aryl-dithiocarboxylate | acs.org |
| 2-Trimethylsilyl-1,3-dithiolane | TBAF | Tetrasubstituted ethene | beilstein-journals.org |
| Epoxide | Potassium ethyl xanthogenate | 1,3-Dithiolane-2-thione | researchgate.net |
Derivatization of the Acetic Acid Side Chain
The carboxylic acid group of this compound is a prime site for derivatization, allowing for the formation of esters, amides, and other functional groups. These standard transformations are crucial for incorporating the dithiolane moiety into larger molecules.
Esterification and amidation reactions can be carried out using standard coupling reagents. For example, the acetic acid can be converted to an acid chloride using reagents like thionyl chloride, followed by reaction with an alcohol or amine to yield the corresponding ester or amide. nih.gov These reactions are fundamental in peptide synthesis, where the dithiolane-containing acid can be coupled to the N-terminus of a peptide chain.
The methylene (B1212753) group of the acetic acid side chain can also be a site for functionalization, although this is less common than derivatization of the carboxyl group.
Formation of Heterocyclic Systems Incorporating the Dithiolane Moiety
The this compound framework can be used as a building block for the synthesis of more complex heterocyclic systems. One method involves the reaction of epoxides with potassium ethyl xanthogenate to form 1,3-dithiolane-2-thiones, which are cyclic trithiocarbonates. researchgate.net This transformation can lock cyclic compounds into specific conformations. researchgate.net
Another approach involves using dithiomalondiamide, a related active methylene compound, in reactions with Michael acceptors like 2-cyanoacrylates to construct dithiolopyridine systems. sciforum.net While not directly starting from this compound, these syntheses illustrate the utility of the dithioacetal core in forming fused heterocyclic structures.
Furthermore, the acetic acid portion of the molecule can be a starting point for creating various diazole-based nucleoside analogues. For instance, acetic acid can be converted to acetyl hydrazide, which then serves as a precursor for 5-methyl-1,3,4-oxadiazole-2(3H)-thione, 5-methyl-1,3,4-thiadiazole-2(3H)-thione, and 4-amino-5-methyl-2H-1,2,4-triazole-3-thiol. nih.gov
Functionalization Strategies for Complex Molecular Architectures
The unique properties of the dithiolane group make this compound and its derivatives valuable for the construction of intricate molecular structures, including peptides and macrocycles.
Incorporation into Peptide Scaffolds
The dithiolane moiety can be incorporated into peptides to introduce conformational constraints or to act as a specific recognition element. The synthesis of peptides containing a dithiolane unit typically involves the use of solid-phase peptide synthesis (SPPS). nih.gov For example, 4-amino-1,2-dithiolane-4-carboxylic acid (a related but distinct compound) has been incorporated into peptides as a conformationally restricted analogue of cysteine. researchgate.net
A common strategy involves coupling the carboxylic acid of a dithiolane-containing amino acid derivative to the free amine of a growing peptide chain on a solid support. nih.gov This allows for the precise placement of the dithiolane unit within the peptide sequence. Such modified peptides are of interest for studying protein-protein interactions and for developing new therapeutic agents.
Table 2: Examples of Dithiolane-Containing Peptides and Their Synthesis
| Dithiolane Derivative | Peptide Application | Synthetic Strategy | Reference |
| N-terminus 1,2-dithiolane (B1197483) modified peptide | Self-assembling amyloid fibers | On-resin coupling of dithiolane precursor | nih.gov |
| 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) | Conformationally restricted cysteine analogue | Incorporation via Boc-Adt-OMe intermediate | researchgate.net |
| [FeFe]-peptide complex with dithiol amino acid | Bioinspired hydrogenase mimic | Anchoring diiron cluster via artificial dithiol amino acid | researchgate.net |
Conjugation with Macrocyclic Systems
The derivatization of the acetic acid side chain of this compound allows for its conjugation to macrocyclic structures. This can be achieved by forming an amide or ester linkage between the dithiolane derivative and a functional group on the macrocycle. This strategy is employed to append the dithiolane unit as a recognition motif or as a handle for further functionalization.
While specific examples directly conjugating this compound to macrocycles are not detailed in the provided search results, the principles of such a synthesis are well-established in organic chemistry. The formation of seco-acyclo-N-nucleosides from acetic acid derivatives demonstrates the feasibility of attaching the core structure to larger, albeit not macrocyclic in this specific case, molecular frameworks. nih.gov The synthesis of these nucleoside analogues involves the condensation of a protected glycerol (B35011) derivative with diazole heterocycles derived from acetic acid, showcasing a strategy that could be adapted for macrocycle conjugation. nih.gov
Structure-Reactivity Relationships and Design Principles in Derivatives
The chemical reactivity and biological activity of derivatives of this compound are intrinsically linked to their molecular structure. Modifications to the dithiolane ring, the acetic acid side chain, or the introduction of various substituents can profoundly influence the compound's stability, reactivity, and interactions with biological targets. Understanding these structure-reactivity relationships is crucial for designing new derivatives with tailored properties.
The core of this compound features a five-membered dithiolane ring, which is generally stable under both acidic and alkaline conditions, as well as resistant to nucleophilic attack. chemicalbook.com This inherent stability makes the 1,3-dithiolane moiety a valuable scaffold in the design of new chemical entities. The reactivity of this class of compounds primarily revolves around three key areas: the C2 position of the dithiolane ring, the sulfur atoms, and the carboxylic acid group.
Influence of Substituents on the Dithiolane Ring
Substituents on the dithiolane ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its reactivity.
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the dithiolane ring can modulate the electron density across the molecule. For instance, EWGs can increase the acidity of the protons on the ring and influence the susceptibility of the sulfur atoms to oxidation. Conversely, EDGs can enhance the nucleophilicity of the sulfur atoms. These principles, while well-documented for aromatic systems, can be applied to heterocyclic structures like the dithiolane ring. lumenlearning.com In related heterocyclic systems, the position of substituents has a profound impact on their electronic properties. rsc.org
Steric Effects: The size and position of substituents can create steric hindrance, which may protect the dithiolane ring from certain chemical transformations or influence the conformational preferences of the molecule. For example, bulky substituents at positions 4 and 5 of the dithiolane ring can hinder the approach of reagents to the sulfur atoms or the C2 carbon. In other cyclic systems, steric hindrance from substituents has been shown to direct reaction pathways. scispace.com
Reactivity at the C2 Position
The C2 carbon of the 1,3-dithiolane ring, to which the acetic acid moiety is attached, is a key site for chemical modification. In the related 1,3-dithiane (B146892) system, the proton at the C2 position is notably acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to generate a highly nucleophilic carbanion. youtube.com This concept of "umpolung" or polarity reversal transforms the normally electrophilic carbon of a carbonyl precursor into a potent nucleophile. youtube.com This principle allows for the introduction of a wide array of substituents at the C2 position by reacting the C2-lithiated intermediate with various electrophiles.
Role of the Sulfur Atoms
The sulfur atoms in the dithiolane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. chemicalbook.com This transformation significantly alters the polarity, solubility, and electronic properties of the molecule. The oxidation state of the sulfur atoms can be a key design element, for example, in the development of prodrugs where the change in polarity upon oxidation could be used to trigger a specific biological response.
Design Principles for Derivatives
The design of new derivatives of this compound is often guided by the principles of prodrug design and the desire to modulate physicochemical properties. centralasianstudies.orgnih.gov The 1,3-dithiolane ring can serve as a protective group for a carbonyl function, which can be unmasked under specific chemical conditions, often involving reagents like mercuric chloride (HgCl₂) or N-halosuccinimides. chemicalbook.comacs.org
Key design principles include:
Introduction of Pharmacophores: Specific functional groups known to interact with biological targets can be appended to the core structure.
Controlled Release/Activation: The dithiolane ring can be designed to be cleaved under specific physiological conditions, releasing the active form of a drug. This is a common strategy in prodrug design. centralasianstudies.org
The following table summarizes the potential effects of structural modifications on the reactivity of this compound derivatives, based on established chemical principles.
| Structural Modification | Position of Modification | Anticipated Effect on Reactivity | Relevant Chemical Principles |
| Introduction of Electron-Withdrawing Group (e.g., -NO₂, -CN) | Dithiolane Ring (C4/C5) | Increased acidity of C-H bonds; potential for altered stability of the ring. | Inductive and resonance effects. lumenlearning.com |
| Introduction of Electron-Donating Group (e.g., -OCH₃, -CH₃) | Dithiolane Ring (C4/C5) | Increased electron density on sulfur atoms; potential for enhanced nucleophilicity. | Inductive and resonance effects. lumenlearning.comnih.gov |
| Introduction of Bulky Substituents (e.g., -C(CH₃)₃) | Dithiolane Ring (C4/C5) | Steric hindrance may protect the ring from cleavage or direct the approach of reagents. | Steric effects. scispace.com |
| Derivatization of the Carboxylic Acid (e.g., ester, amide) | Acetic Acid Side Chain | Altered solubility, polarity, and potential for enzymatic cleavage (prodrug strategy). | Prodrug design principles. centralasianstudies.orgnih.gov |
| Oxidation of Sulfur Atoms | Dithiolane Ring (S1/S3) | Formation of sulfoxides or sulfones, leading to increased polarity and altered electronic properties. | Oxidation of thioethers. chemicalbook.com |
This structured approach to modifying the this compound scaffold allows for the systematic exploration of its chemical space and the rational design of new derivatives with desired properties for various applications.
Advanced Spectroscopic and Computational Studies of 1,3 Dithiolan 2 Yl Acetic Acid
Elucidation of Molecular Structure by Advanced Spectroscopic Techniques
The precise three-dimensional arrangement of atoms and bonds in (1,3-Dithiolan-2-yl)acetic acid has been elucidated through a combination of powerful spectroscopic methods. These techniques provide a comprehensive understanding of its structure in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR studies provide detailed information about the chemical environment of each atom.
¹H NMR spectral data reveals the characteristic signals for the protons in the dithiolane ring and the acetic acid side chain. The coupling constants between adjacent protons can be used to determine the dihedral angles and thus the preferred conformation of the five-membered dithiolane ring. The 1,3-dithiolane (B1216140) ring can adopt various conformations, and NMR studies help in understanding the dynamic equilibrium between these forms. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic and steric environment, offering further insights into the molecule's conformation.
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | ~4.5-5.0 | CH (dithiolane ring) |
| ¹H | ~3.2-3.4 | CH₂ (dithiolane ring) |
| ¹H | ~2.7-2.9 | CH₂ (acetic acid) |
| ¹³C | ~170-175 | C=O (carboxylic acid) |
| ¹³C | ~50-55 | CH (dithiolane ring) |
| ¹³C | ~40-45 | CH₂ (acetic acid) |
| ¹³C | ~38-42 | CH₂ (dithiolane ring) |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da). libretexts.org The dithiolane ring can also undergo characteristic fragmentation, providing further evidence for the compound's identity.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Fragment | Description |
|---|---|---|
| 164 | [M]⁺ | Molecular ion |
| 119 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 105 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.
Studies on related 1,3-dithiolane derivatives have shown that the five-membered ring can adopt various conformations, such as envelope or twisted forms. mdpi.comnih.gov X-ray diffraction analysis would reveal the preferred conformation of the dithiolane ring in the crystal lattice and how the molecules pack together. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry provides a powerful complement to experimental studies, offering insights into the electronic structure, stability, and dynamic behavior of molecules.
Electronic Structure and Bonding Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations provide information on molecular orbitals, electron density distribution, and the nature of chemical bonds.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps to understand the molecule's reactivity. The calculated atomic charges can provide insights into the polarity of the bonds and potential sites for nucleophilic or electrophilic attack. The bonding in the dithiolane ring, particularly the C-S bonds, can be analyzed in detail.
Conformational Landscapes and Dynamics
Theoretical modeling can be employed to explore the conformational landscape of this compound. By systematically rotating the rotatable bonds, a potential energy surface can be generated, identifying the low-energy conformers and the energy barriers between them.
These calculations can predict the relative populations of different conformers at a given temperature, which can then be compared with experimental results from NMR spectroscopy. hmdb.ca This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's flexibility and the factors governing its preferred shapes.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into reaction pathways, transition state structures, and activation energies. ufl.edunumberanalytics.com For this compound, while specific computational studies on its reaction mechanisms are not extensively documented in the surveyed literature, the established methodologies of computational chemistry can be applied to understand its reactivity. Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. numberanalytics.comdntb.gov.ua
A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states, which are first-order saddle points on the potential energy surface. ucsb.edu The optimization of transition state geometries and subsequent frequency calculations to confirm the presence of a single imaginary frequency are standard procedures. ucsb.edu For reactions involving this compound, such as the hydrolysis of the dithiolane ring, computational studies could elucidate the step-by-step process. This would involve modeling the approach of water or other reagents, the breaking of the C-S bonds, and the formation of the final products. organic-chemistry.orgyoutube.com The calculated activation barriers for these steps would provide a quantitative measure of the reaction kinetics. nih.gov
Furthermore, computational methods like the distortion/interaction analysis can offer a deeper understanding of the factors controlling the activation energy by separating the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted fragments. researchgate.net Natural Bond Orbital (NBO) analysis can also be employed to study the charge distribution and orbital interactions along the reaction coordinate, providing insights into the electronic rearrangements that occur during the reaction. uni-muenchen.denumberanalytics.comjoaquinbarroso.comq-chem.comccl.net
While detailed computational studies on the reaction mechanisms of this compound are yet to be published, the computational frameworks are well-established to explore its reactivity in various chemical transformations.
Analysis of Electronic Effects Imparted by the 1,3-Dithiolane Ring
The 1,3-dithiolane ring exerts a significant electronic influence on the rest of the molecule, which can be understood through a combination of inductive and resonance effects. The sulfur atoms, being more electronegative than carbon, are expected to exhibit an electron-withdrawing inductive effect (σ-withdrawing). However, the lone pairs on the sulfur atoms can also participate in hyperconjugative and resonance interactions, potentially leading to electron donation (π-donation). acs.orgresearchgate.net
Computational studies on related 1,3-dithiane (B146892) systems have shown that the stereoelectronic interactions are complex. acs.orgresearchgate.net For instance, hyperconjugative interactions between C-H or C-C σ-orbitals and the antibonding σ* orbitals of the C-S bonds are significant. acs.orgresearchgate.net In the context of this compound, the electronic nature of the 1,3-dithiolane group will influence the acidity of the carboxylic acid proton and the reactivity of the methylene (B1212753) group adjacent to the ring.
In some molecular contexts, the 1,3-dithiolane ring has been shown to act as an electron donor, particularly in excited states, leading to cross-conjugation effects. researchgate.net The presence of electron-attracting substituents on the dithiolane ring can, in turn, reduce the energy gaps of the molecule. researchgate.net
The table below summarizes the expected electronic effects of the 1,3-dithiolane ring in this compound based on general principles and findings from related systems.
| Electronic Effect | Description | Consequence for this compound |
| Inductive Effect (σ-withdrawal) | The electronegative sulfur atoms pull electron density away from the adjacent carbon atoms through the sigma bonds. | This effect would tend to increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. |
| Hyperconjugation/Resonance (π-donation) | The lone pairs on the sulfur atoms can donate electron density to adjacent empty orbitals (e.g., σ* orbitals or p-orbitals). | This effect could potentially decrease the acidity of the carboxylic acid proton by donating electron density towards the carboxyl group. The overall effect is a balance between induction and resonance. |
| Polarizability | The large, diffuse orbitals of the sulfur atoms make the dithiolane ring highly polarizable. | This can influence intermolecular interactions and the molecule's response to an external electric field. |
Applications of 1,3 Dithiolan 2 Yl Acetic Acid in Specialized Organic Synthesis and Material Science
Role as a Versatile Synthetic Synthon and Building Block in Complex Molecule Construction
(1,3-Dithiolan-2-yl)acetic acid serves as a valuable synthetic synthon , a molecular fragment used to introduce specific structural motifs during the construction of more complex molecules. The dithiolane ring, in particular, acts as a masked carbonyl group, allowing for a variety of chemical transformations that would be incompatible with a free carbonyl. This "umpolung" or reversal of polarity at the carbonyl carbon is a cornerstone of its utility.
The acidic proton on the carbon adjacent to the two sulfur atoms can be removed by a strong base, generating a nucleophilic carbanion. This carbanion can then participate in a range of carbon-carbon bond-forming reactions, such as alkylation and aldol-type condensations. This reactivity makes this compound and its derivatives powerful building blocks for the assembly of intricate molecular architectures. asianpubs.orgresearchgate.net For instance, they have been employed in the synthesis of natural products and other biologically active molecules where the controlled introduction of a two-carbon unit with a latent carbonyl function is required. asianpubs.org
Furthermore, the carboxylic acid group provides a handle for various synthetic manipulations, including esterification, amidation, and conversion to other functional groups. This dual functionality allows for the sequential or simultaneous construction of different parts of a target molecule. The ability to act as both a nucleophile (at the dithiolane ring) and an electrophile (at the carboxyl group) underscores its versatility as a building block in organic synthesis. lookchem.comresearchgate.net
Utilization in Carbonyl Protecting Group Chemistry
One of the most well-established applications of the 1,3-dithiolane (B1216140) moiety is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.org The formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol (B43112) is a robust and efficient reaction, typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The resulting dithiolane is stable to a wide range of reaction conditions under which a free carbonyl group would react, including nucleophilic attack and reduction. asianpubs.orgresearchgate.net
The stability of dithiolanes under both acidic and basic conditions makes them particularly advantageous in multi-step syntheses. asianpubs.orgresearchgate.net While the protection of carbonyl groups is a general strategy, the use of this compound offers the added benefit of incorporating a carboxylic acid handle, expanding the synthetic possibilities.
Deprotection, the removal of the dithiolane group to regenerate the carbonyl, can be achieved using various methods, often involving reagents that have a high affinity for sulfur, such as salts of mercury(II), or through oxidative cleavage. asianpubs.orgorganic-chemistry.org The development of milder deprotection methods continues to be an active area of research to enhance the applicability of this protecting group strategy. asianpubs.org
Table 1: Comparison of Carbonyl Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| 1,3-Dithiolane | Carbonyl, 1,2-ethanedithiol, acid catalyst organic-chemistry.org | Stable to acid, base, nucleophiles, and reducing agents asianpubs.orgresearchgate.net | Heavy metal salts (e.g., HgCl₂), oxidative conditions asianpubs.orgorganic-chemistry.org |
| Acetal/Ketal | Carbonyl, diol, acid catalyst wikipedia.org | Stable to base and nucleophiles | Acidic conditions wikipedia.org |
| Acylal | Carbonyl, acetic anhydride, acid catalyst | Stable to neutral and basic conditions | Lewis acids, aqueous acid |
| Dithiane | Carbonyl, 1,3-propanedithiol, acid catalyst organic-chemistry.org | Similar to dithiolanes, very stable organic-chemistry.org | Metal salts, oxidizing agents wikipedia.org |
Precursor in the Synthesis of Advanced Organic Intermediates
The unique reactivity of this compound makes it a valuable precursor for the synthesis of a variety of advanced organic intermediates. Its ability to function as a nucleophile after deprotonation allows for the construction of carbon skeletons that can be further elaborated into more complex structures. asianpubs.org
For example, the dithiolane ring can be reductively cleaved to afford a dithiol, or desulfurized to yield a methylene (B1212753) group. These transformations, coupled with reactions at the carboxylic acid moiety, provide access to a diverse range of difunctional or polyfunctional molecules. These intermediates are often key components in the total synthesis of natural products and in the preparation of novel organic materials. ontosight.ai
The versatility of this compound as a starting material is further highlighted by its use in the synthesis of other heterocyclic systems. The sulfur and carbon framework of the dithiolane ring can be rearranged or incorporated into new ring systems through various synthetic sequences. This adaptability makes it a cornerstone in the strategic design of synthetic routes to complex target molecules. nih.gov
Applications in Metal Coordination Chemistry
The sulfur atoms of the dithiolane ring and the oxygen atoms of the carboxylate group in this compound can act as donor atoms, making the molecule a potential ligand for metal ions. ontosight.ai The ability of sulfur-containing ligands to form stable complexes with a variety of transition metals is well-documented. nahrainuniv.edu.iqresearchgate.net
The coordination chemistry of this compound and its derivatives can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting structural and electronic properties. ontosight.ai These materials may find applications in catalysis, gas storage, and as precursors for the synthesis of metal sulfide (B99878) nanoparticles.
Research in this area has explored the synthesis and characterization of complexes involving various metal ions. For instance, platinum(II) complexes incorporating ligands derived from 1,3-dithiolan-2-ylidenemalonate have been synthesized and investigated for their potential antitumor activity. nih.gov This demonstrates the potential for creating novel metal-based compounds with specific biological or material properties by utilizing the coordinating ability of the dithiolane and carboxylate functionalities.
Contribution to the Development of Novel Specialty Chemicals and Materials
The unique combination of a sulfur-rich heterocycle and a carboxylic acid functional group in this compound makes it a valuable building block for the development of novel specialty chemicals and materials. ontosight.ai The presence of sulfur can impart specific properties, such as enhanced refractive index in polymers or affinity for certain surfaces.
For example, polymers incorporating dithiolane moieties may exhibit interesting optical or electronic properties. The carboxylic acid group provides a means for polymerization or for grafting the molecule onto surfaces to modify their properties. These characteristics are of interest in the field of materials science for applications ranging from coatings and adhesives to electronic devices. ontosight.ai
Furthermore, derivatives of this compound can be designed to have specific functionalities for targeted applications. By modifying the carboxylic acid group or by introducing substituents on the dithiolane ring, a wide range of specialty chemicals can be accessed. These compounds may find use as additives, surfactants, or as key components in the formulation of advanced materials. wikipedia.org
Future Perspectives in the Research of 1,3 Dithiolan 2 Yl Acetic Acid
Emerging Methodologies for Eco-friendly Synthesis
The development of sustainable and environmentally benign synthetic routes is a paramount goal in modern chemistry. For (1,3-dithiolan-2-yl)acetic acid and its derivatives, future research is anticipated to focus on several key areas of green chemistry.
One promising direction is the use of eco-friendly reaction media. rsc.org Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been shown to promote the efficient synthesis of dithiocarbamate (B8719985) derivatives, offering high yields and short reaction times without the need for volatile organic solvents. rsc.org The recyclability of these green solvents further enhances their environmental credentials. rsc.org
Catalysis also presents significant opportunities for greener synthesis. The use of recyclable catalysts such as praseodymium triflate and silica (B1680970) gel-adsorbed perchloric acid has proven effective for the chemoselective thioacetalization to form 1,3-dithiolanes under solvent-free conditions. chemicalbook.com Similarly, tungstophosphoric acid has been identified as a highly selective catalyst for thioacetalization, even with sterically hindered carbonyl compounds. organic-chemistry.org These methods often proceed with high atom economy and minimize waste generation.
Furthermore, research into one-pot synthesis methodologies is gaining traction. A convergent route to 1,3-dithiolan-2-ones based on the radical addition of xanthates to allylic acetates is a modular and atom-economical process. researchgate.net Another innovative one-pot method involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate aryl-dithiocarboxylates, which can then be captured by various electrophiles to produce a diverse library of dithioesters. acs.org
Future investigations will likely explore biocatalysis, flow chemistry, and mechanochemistry to further reduce the environmental impact of synthesizing this compound and related compounds.
Exploration of Unprecedented Chemical Transformations
The reactivity of the 1,3-dithiolane (B1216140) ring offers a rich landscape for discovering novel chemical transformations. While the cleavage of the dithiolane ring is a known process, future research will likely delve into more nuanced and controlled manipulations of this functional group.
One area of interest is the development of new ring-opening and ring-expansion reactions. The inherent ring strain in 1,2-dithiolanes, a related class of compounds, predisposes them to ring-opening polymerization, a phenomenon that has been harnessed in materials science. researchgate.net Investigating analogous, yet distinct, reactivity for the 1,3-dithiolane system in this compound could lead to new polymeric materials with unique properties.
The development of novel synthetic methodologies utilizing the dithiolane moiety as a linchpin for complex molecule construction is another promising avenue. For instance, the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers proceeds rapidly under mild conditions, suggesting the potential for developing similar efficient strategies for 1,3-dithiolane derivatives. rsc.orgnih.gov
Moreover, exploring the chemistry of dithiolane derivatives under non-traditional reaction conditions, such as photochemical or electrochemical activation, could unveil unprecedented transformations. The electrochemical behavior of 1,3-dithiole derivatives has been a subject of study, and extending these investigations to this compound could lead to new synthetic applications. epa.gov
A summary of potential future research directions in the chemical transformations of this compound is presented in the table below.
| Research Direction | Potential Outcome |
| Controlled Ring-Opening/Expansion | Novel polymeric materials |
| Dithiolane as a Synthetic Linchpin | Efficient synthesis of complex molecules |
| Photochemical/Electrochemical Activation | Unprecedented chemical transformations |
| Catalytic Functionalization | New derivatives with tailored properties |
Advanced Computational and Data-Driven Insights
The application of computational chemistry and machine learning is set to revolutionize the understanding and prediction of the properties and reactivity of this compound.
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, stability, and reactivity of dithiolane derivatives. epa.govnih.gov Such studies can elucidate reaction mechanisms, predict the outcomes of unknown reactions, and guide the rational design of new catalysts and synthetic routes. youtube.com For example, DFT calculations have been used to understand the electronic effects that govern the enantioselectivity of certain reactions involving dithiolanes. youtube.com
Machine learning (ML) models are emerging as powerful tools for predicting chemical reactivity and optimizing reaction conditions. nih.govmit.edu By training ML models on existing experimental data, researchers can predict the suitability of various substrates and reagents for specific transformations, thereby accelerating the discovery of new reactions and synthetic pathways. mit.edunih.gov This data-driven approach can significantly reduce the time and resources required for experimental screening. nih.gov
The integration of high-throughput experimentation with automated data analysis and machine learning will enable the rapid exploration of the chemical space around this compound. This synergy will facilitate the discovery of novel compounds with desired properties and the optimization of their synthesis.
Integration into Supramolecular and Nanoscience Systems
The unique properties of the dithiolane functional group make this compound a compelling building block for the construction of advanced supramolecular assemblies and nanomaterials.
The ability of dithiolane ligands to strongly coordinate with metal surfaces, particularly gold, has been extensively utilized in the development of functionalized nanoparticles. digitellinc.com These dithiolane-grafted nanoparticles exhibit excellent stability and can be tailored for various applications, including biosensing and drug delivery. digitellinc.com The carboxylic acid moiety of this compound provides a convenient handle for further functionalization, allowing for the attachment of biomolecules or other chemical entities.
The self-assembly of dithiolane-containing molecules is another area of growing interest. Amphiphilic block copolymers bearing dithiolane functionalities can self-assemble in aqueous solutions to form complex structures like micelles and hydrogels. researchgate.netnih.govacs.org The reversible nature of the disulfide bond within the dithiolane ring can be exploited to create dynamic and responsive materials that can adapt to their environment. nih.govacs.org
Furthermore, dithiolane derivatives have been incorporated into the design of non-viral DNA nanoparticles, demonstrating their potential in gene delivery applications. nih.govcea.fr The ability of the dithiolane moiety to induce polymerization and stabilize these nanoparticles is a key advantage. nih.gov
Q & A
Q. What are the established synthetic routes for (1,3-Dithiolan-2-yl)acetic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives often involves cyclization reactions using dithiols or disulfides with carbonyl-containing precursors. For example, analogs like 3-(4-acetyl-1,3-dithiolan-2-yl) compounds are synthesized via thiol-ene or thiol-acetylene click chemistry under controlled temperatures (20–60°C) and inert atmospheres to prevent oxidation . Optimization may include adjusting stoichiometric ratios of reactants, using catalysts like BF₃·Et₂O, or employing microwave-assisted synthesis to reduce reaction times and improve yields.
Q. How is X-ray crystallography employed to resolve the structural configuration of this compound derivatives?
Single-crystal X-ray diffraction is critical for confirming the stereochemistry and conformational stability of the 1,3-dithiolane ring. For instance, a derivative (C20H16ClFN2OS2) crystallized in a monoclinic system (space group P21/c) with lattice parameters a = 18.5654 Å, b = 9.2730 Å, and c = 24.7174 Å, revealing a planar dithiolane ring stabilized by intramolecular hydrogen bonding . Data collection using Bruker SMART APEXII CCD detectors and refinement via SHELXL ensures high precision in bond-length and angle measurements .
Q. What chromatographic techniques are suitable for detecting and quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used, employing C18 columns and mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. For TLC, silica gel plates and solvent systems such as ethyl acetate/hexane (3:7) can separate dithiolane derivatives, with visualization via iodine vapor or UV fluorescence . Validation parameters (e.g., LOD, LOQ) should be established using calibration curves of pure standards.
Advanced Research Questions
Q. How does the 1,3-dithiolane ring influence the redox properties of this compound in biochemical systems?
The 1,3-dithiolane moiety exhibits reversible disulfide bond formation, enabling applications in redox-responsive drug delivery. For example, derivatives like (2-(1,3-Dithiolan-2-yl)-Trp²⁵)-Liraglutide utilize the dithiolane’s cleavage under reducing environments (e.g., intracellular glutathione) to release active peptides . Cyclic voltammetry studies in PBS (pH 7.4) can quantify redox potentials, while in vitro assays with dithiothreitol (DTT) or serum validate reductive stability .
Q. What strategies mitigate racemization or side reactions during peptide conjugation using this compound linkers?
Racemization during solid-phase peptide synthesis (SPPS) is minimized by using low-pKa coupling agents like Oxyma (Ethyl 2-cyano-2-(hydroxyimino) acetate) and maintaining reaction temperatures below 25°C. The dithiolane ring’s steric bulk reduces aspartimide formation in acidic residues (e.g., Asp-Gly motifs). Post-conjugation, LC-MS/MS analysis confirms linkage integrity .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Hydrolytic degradation studies in buffers (pH 2–10) show maximal stability at pH 5–6, where the dithiolane ring remains intact. Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate oxidation, necessitating antioxidants like BHT (0.01% w/v). Accelerated stability testing (40°C/75% RH for 6 months) with UPLC monitoring identifies degradation products (e.g., disulfides or acetic acid derivatives) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening reactions. Molecular dynamics simulations reveal solvent effects on reaction pathways, with water favoring SN2 mechanisms due to high dielectric constant. Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants) aligns with computational predictions .
Data Contradictions and Methodological Considerations
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 50–85%) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or trace metal contaminants affecting cyclization .
- Analytical Rf Values : Variability in TLC Rf values (e.g., ±0.05) can occur due to humidity or silica gel batch differences, necessitating internal controls .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
